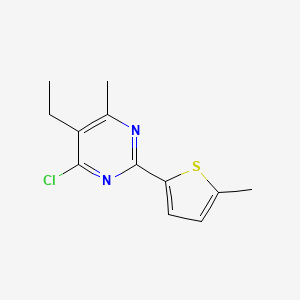![molecular formula C7H17N3O3S B13333534 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B13333534.png)
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol is a chemical compound with the molecular formula C7H17N3O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a hydroxyethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol typically involves the reaction of piperazine with methyl sulfonyl chloride, followed by the addition of ethanolamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Piperazine reacts with methyl sulfonyl chloride in the presence of triethylamine.
Step 2: The resulting intermediate is then reacted with ethanolamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the piperazine ring under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to active sites of enzymes, inhibiting their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(piperazine-1-sulfonyl)amino]propan-1-ol
- 2-[Methyl(piperazine-1-sulfonyl)amino]butan-1-ol
- 2-[Methyl(piperazine-1-sulfonyl)amino]pentan-1-ol
Uniqueness
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group enhances its solubility in water, making it more versatile for various applications compared to its analogs.
Properties
Molecular Formula |
C7H17N3O3S |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C7H17N3O3S/c1-9(6-7-11)14(12,13)10-4-2-8-3-5-10/h8,11H,2-7H2,1H3 |
InChI Key |
JCXAVNKEYNYKCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)S(=O)(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B13333465.png)


![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B13333475.png)
![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B13333479.png)



![2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13333526.png)


![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one](/img/structure/B13333530.png)

